molecular formula C10H10F3NOS B14077458 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14077458
M. Wt: 249.25 g/mol
InChI Key: UFLSMKSUXAHMAA-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H10F3NOS. It is characterized by the presence of an amino group, a trifluoromethylthio group, and a propanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethylthiolating agents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniquesThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmacological activities, such as inhibiting enzymes or interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various applications .

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[2-amino-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NOS/c1-2-9(15)7-5-6(3-4-8(7)14)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

UFLSMKSUXAHMAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)N

Origin of Product

United States

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